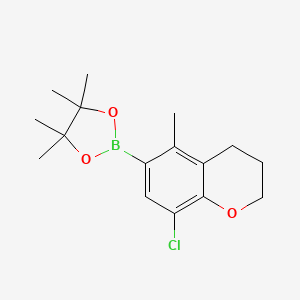
2-(8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzopyran ring system substituted with a chlorine atom and a methyl group, as well as a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
-
Formation of the Benzopyran Ring System: : The benzopyran ring system can be synthesized through a series of reactions starting from commercially available starting materials. For example, the synthesis may involve the condensation of a substituted phenol with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications to introduce the chlorine and methyl substituents.
-
Introduction of the Dioxaborolane Moiety: : The dioxaborolane moiety can be introduced through a reaction between the benzopyran derivative and a boronic acid or boronic ester precursor. This step often involves the use of a palladium catalyst and appropriate ligands to facilitate the formation of the boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
-
Suzuki-Miyaura Cross-Coupling: : This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or styrene derivative.
-
Oxidation: : The boronic ester can be oxidized to form the corresponding boronic acid or other oxidation products, depending on the reagents and conditions used.
-
Substitution: : The chlorine substituent on the benzopyran ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzopyran derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
科学研究应用
2-(8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for the synthesis of bioactive compounds.
Material Science: Used in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.
Chemical Biology: Employed in the study of biological systems and the development of chemical probes for biological research.
作用机制
The mechanism of action of 2-(8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boronic ester moiety can form a complex with a palladium catalyst, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The chlorine substituent on the benzopyran ring can also participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simple boronic acid commonly used in cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A boronic ester similar to the compound , but with a phenyl group instead of the benzopyran ring.
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with a bromophenyl group.
Uniqueness
2-(8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the benzopyran ring system, which imparts distinct structural and electronic properties
属性
分子式 |
C16H22BClO3 |
|---|---|
分子量 |
308.6 g/mol |
IUPAC 名称 |
2-(8-chloro-5-methyl-3,4-dihydro-2H-chromen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BClO3/c1-10-11-7-6-8-19-14(11)13(18)9-12(10)17-20-15(2,3)16(4,5)21-17/h9H,6-8H2,1-5H3 |
InChI 键 |
RMBCPXFCRHOVLS-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C(=C2C)CCCO3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


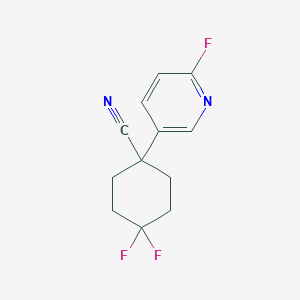
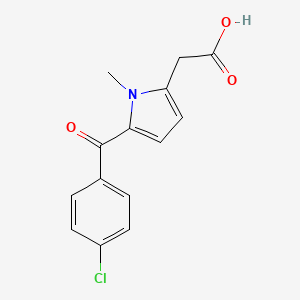
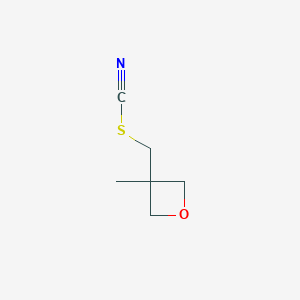
![2-[(2-Ethoxy-2-methyl-1,3-dioxolan-4-yl)methoxy]-3-methoxypyridine](/img/structure/B8401600.png)
![7-amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B8401613.png)
![2-(4-amino-1H-imidazo[4,5-c]quinolin-1-yl)ethanol](/img/structure/B8401619.png)
![2-[(1H-indazol-5-yloxy)methyl]benzonitrile](/img/structure/B8401624.png)
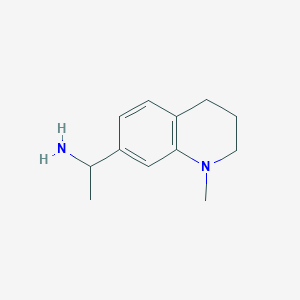
![2-(3-Methyl[1,2,4]oxadiazol-5-yl)isoindol-1,3-dione](/img/structure/B8401638.png)
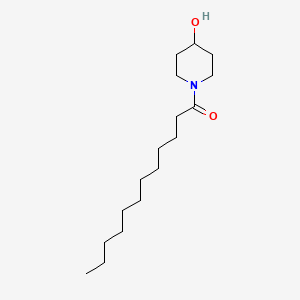
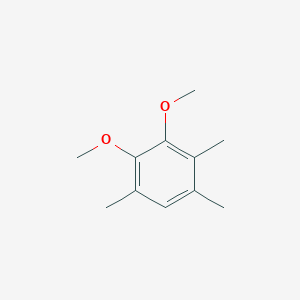
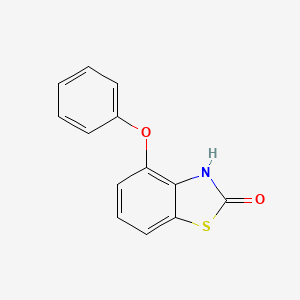
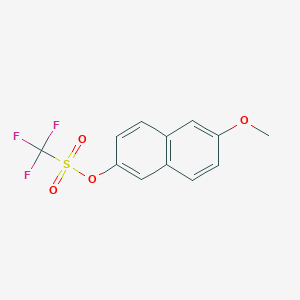
![Prop-2-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B8401662.png)
